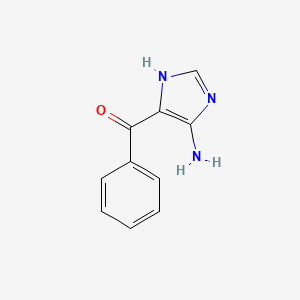

4-Benzoyl-1H-imidazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

(4-amino-1H-imidazol-5-yl)-phenylmethanone |

InChI |

InChI=1S/C10H9N3O/c11-10-8(12-6-13-10)9(14)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,13) |

InChI Key |

GAEJFSSGNUZDID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N=CN2)N |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 4 Benzoyl 1h Imidazol 5 Amine Analogues

Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Ring System

Nucleophilic attack on the imidazole ring is less common unless strongly electron-withdrawing groups are present. tsijournals.com In benzimidazoles, a related class of compounds, the fused benzene (B151609) ring withdraws electrons, making the C-2 position susceptible to nucleophilic substitution. tsijournals.comchemicalbook.com For 4-Benzoyl-1H-imidazol-5-amine analogues, the benzoyl group can enhance the electrophilicity of the imidazole ring, particularly at the C-2 and C-5 positions, making them more susceptible to nucleophilic attack.

The reactivity of the imidazole ring in these systems is also influenced by the reaction conditions. For instance, in the synthesis of 2-aryl-4-benzoyl-imidazoles, the choice of reagents and reaction pathway is critical. One approach involves the construction of the imidazole ring from a substituted benzaldehyde (B42025), oxalaldehyde, and ammonia (B1221849). nih.gov Another method involves the oxidation of an imidazoline (B1206853) precursor. nih.gov These synthetic strategies highlight the versatile reactivity of the imidazole core, which can be manipulated to introduce various substituents.

Transformations Involving the Amine and Carbonyl Functionalities

The amine and carbonyl groups of this compound analogues are key sites for chemical transformations. The primary amine can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation. For example, the reaction of carbonyl imidazole intermediates with primary amines is a highly selective method for synthesizing amides and carbamates. researchgate.netnih.gov This selectivity arises from the preferential reaction of the primary amine even in the presence of secondary or tertiary amines. nih.gov

The carbonyl group, being electrophilic, is a target for nucleophilic attack. This is exemplified in the synthesis of 2-aryl-4-benzoyl-imidazoles where a benzoyl group is introduced by coupling with a substituted benzoyl chloride. nih.govnih.gov The reaction of imidazole with benzoyl chloride can, under certain conditions, lead to a ring-opening reaction known as the Bamberger cleavage, affording cis-1,2-bis(benzoylamino)ethylene instead of the expected 2-benzoylimidazole. researchgate.net This highlights the intricate reactivity of the imidazole system in the presence of acylating agents.

Intramolecular Cyclization and Rearrangement Pathways within Benzoyl-Imidazole Systems

Intramolecular reactions are a hallmark of benzoyl-imidazole chemistry, leading to the formation of fused heterocyclic systems. These transformations are often driven by the proximity of reactive functional groups and can be influenced by reaction conditions and the electronic nature of substituents.

Mechanistic Studies of Imidazole Ring Closure

The formation of the imidazole ring itself can be considered an intramolecular cyclization process. One common method for synthesizing imidazoles is the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. globalresearchonline.net The mechanism of this reaction involves a series of condensation and cyclization steps.

In the context of benzoyl-imidazole systems, intramolecular cyclization can lead to more complex fused structures. For instance, the synthesis of imidazole-fused 1,4-benzoxazepines proceeds via a base-mediated intramolecular 7-exo-dig cyclization. nih.govacs.org Computational studies have shown that this cyclization can proceed through either a propargyl or an allene (B1206475) intermediate, with the latter being energetically more favorable. nih.govacs.org The reaction pathway is also sensitive to the electronic properties of the substituents on the starting materials. nih.govacs.org

Structural Rearrangements in Imidazole Synthesis (e.g., pyrimidinium salt rearrangement)

Imidazoles and related heterocycles can undergo structural rearrangements, often under basic or acidic conditions. A notable example is the Dimroth rearrangement, which involves the migration of a heteroatom within a heterocyclic ring system. nih.gov This rearrangement has been observed in imidazo[1,2-a]pyrimidines, where the rate and outcome of the reaction are dependent on the pH and the nature of the substituents. nih.gov The mechanism generally involves ring opening, tautomerization, and subsequent ring closure to form an isomeric product. nih.gov While not directly documented for this compound itself, the potential for such rearrangements in related systems underscores the dynamic nature of the imidazole scaffold.

Tautomeric Equilibria and Isomerism in this compound Derivatives

Tautomerism is a key feature of imidazole chemistry. The imidazole ring can exist in two equivalent tautomeric forms due to the migration of a proton between the two nitrogen atoms. tsijournals.comnih.gov This equilibrium is influenced by the nature and position of substituents on the ring.

In the case of this compound derivatives, the presence of both an electron-withdrawing benzoyl group and an electron-donating amine group can significantly influence the tautomeric equilibrium. The relative stability of the tautomers can be affected by intramolecular hydrogen bonding and the electronic character of the substituents. Studies on related systems, such as 1-benzamidoisoquinoline derivatives, have shown that the tautomeric equilibrium between amide and enol forms can be controlled by the electronic nature of substituents on the phenyl ring. nih.gov

Furthermore, the presence of the benzoyl group introduces the possibility of atropisomerism, a type of axial chirality arising from hindered rotation around a single bond. acs.org While not explicitly studied for this compound, the potential for atropisomerism exists in its derivatives, particularly if bulky substituents are present on the benzoyl or imidazole rings, which could lead to separable, non-interconverting rotational isomers.

Detailed Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving benzoyl-imidazole systems is crucial for controlling reaction outcomes and designing new synthetic routes. Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for elucidating these transient species.

In the synthesis of imidazole-fused 1,4-benzoxazepines, DFT calculations have been used to model the transition states for the intramolecular cyclization step. nih.govacs.org These calculations revealed a preference for a pathway involving an allene intermediate over a propargyl intermediate. nih.govacs.org Similarly, in the study of the alkaline degradation of imidazolium-based compounds, the transition states for hydroxide (B78521) attack at different positions of the imidazolium (B1220033) ring have been investigated to understand the degradation mechanism. acs.org

The reaction of imidazole with benzoyl chloride has been shown to proceed through an acylimidazolium cation intermediate. researchgate.net Subsequent steps can involve the formation of a highly reactive ylide, which is then attacked by the acylating agent. researchgate.net The stability and reactivity of these intermediates are critical in determining whether the reaction leads to the desired C-acylated product or to ring-opened byproducts. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Benzoyl 1h Imidazol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR (¹H NMR) is fundamental for determining the number of different types of protons in a molecule, their electronic environment, and their connectivity through spin-spin coupling. For 4-Benzoyl-1H-imidazol-5-amine, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring, the benzoyl group, and the amine functionalities.

The protons of the benzoyl group's phenyl ring would typically appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm). Protons closer to the electron-withdrawing carbonyl group are expected to be deshielded and resonate at a higher chemical shift (further downfield). The single proton on the imidazole ring (C2-H) would likely appear as a singlet. The protons of the two amine groups (the imidazole -NH and the exocyclic -NH₂) would present as broad singlets, and their chemical shifts can be highly variable depending on concentration, temperature, and solvent. The exchange of these protons with deuterium (B1214612) upon adding D₂O can confirm their assignment.

Expected ¹H NMR Chemical Shifts (δ) in DMSO-d₆: (Note: These are estimated values based on analogous structures, as specific experimental data for the title compound is limited in the public domain.)

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Imidazole N-H | Variable, broad (e.g., 12.0-13.0) | Broad Singlet |

| Benzoyl Protons (ortho) | ~ 8.0 - 8.2 | Multiplet (e.g., Doublet) |

| Benzoyl Protons (meta, para) | ~ 7.4 - 7.7 | Multiplet |

| Imidazole C2-H | ~ 7.2 - 8.0 | Singlet |

| Amine (-NH₂) Protons | Variable, broad (e.g., 5.0-6.5) | Broad Singlet |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, offering direct evidence of the carbon framework.

For this compound, the most downfield signal would be the carbonyl carbon of the benzoyl group, typically appearing around 190-200 ppm. The carbons of the phenyl ring and the imidazole ring will resonate in the aromatic region (approximately 110-150 ppm). The specific chemical shifts are influenced by the electronic effects of the substituents (the amino group and the benzoyl group). For instance, the carbon atom attached to the amino group (C5) is expected to be shielded compared to the carbon attached to the benzoyl group (C4).

Expected ¹³C NMR Chemical Shifts (δ) in DMSO-d₆: (Note: These are estimated values based on analogous structures, as specific experimental data for the title compound is limited in the public domain.)

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Imidazole C4 (attached to Benzoyl) | ~ 140 - 150 |

| Imidazole C5 (attached to Amine) | ~ 125 - 135 |

| Imidazole C2 | ~ 115 - 125 |

| Benzoyl Phenyl Carbons | 128 - 140 |

To unambiguously assign all proton and carbon signals and to confirm the proposed structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) identifies protons that are spin-coupled to each other, revealing H-C-C-H connectivities within the benzoyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the entire molecular puzzle. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. For instance, an HMBC experiment would show a correlation between the ortho-protons of the benzoyl ring and the carbonyl carbon, as well as a correlation between these same protons and the C4 carbon of the imidazole ring, thus confirming the attachment of the benzoyl group at the C4 position.

Imidazole and its derivatives are known to exist as tautomers due to the migration of a proton between the two nitrogen atoms in the ring. researchgate.netresearchgate.net In the case of this compound, two principal tautomeric forms are possible. These tautomers can interconvert rapidly.

NMR spectroscopy is a powerful tool to study this dynamic process. beilstein-journals.org If the tautomeric exchange is slow on the NMR timescale (often achieved at low temperatures), separate signals for each tautomer may be observed. beilstein-journals.org Conversely, if the exchange is fast, the observed spectrum will show a single set of time-averaged signals. The rate of this proton transfer can be investigated using dynamic NMR (DNMR) techniques. researchgate.netresearchgate.net In some cases, the presence of specific tautomers can be inferred from the chemical shifts in both ¹H and ¹³C NMR spectra, as the electronic environment of the nuclei differs between the tautomeric forms. beilstein-journals.org

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR, probes the vibrational modes of a molecule. mdpi.com It is exceptionally useful for identifying the presence of specific functional groups, each of which has a characteristic absorption frequency. mdpi.com

The FT-IR spectrum of this compound would provide clear evidence for its key functional groups. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the benzoyl ketone is expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of both the imidazole ring and the primary amine would appear as broad bands in the region of 3100-3500 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and imidazole rings typically appear in the 1400-1600 cm⁻¹ region. Fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule.

Characteristic FT-IR Absorption Bands: (Note: These are typical frequency ranges for the specified functional groups.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Imidazole) | 3100 - 3500 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Ketone) | 1630 - 1680 | Strong |

| C=N and C=C Stretch (Ring) | 1400 - 1600 | Medium-Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Raman Spectroscopy

Detailed analysis of the Raman spectrum would reveal characteristic peaks for the C=O stretching of the benzoyl group, typically observed in the region of 1630-1680 cm⁻¹. The aromatic C-C stretching vibrations of the phenyl and imidazole rings would produce a group of bands in the 1400-1600 cm⁻¹ range. The N-H stretching vibration of the imidazole ring and the amine group would be expected to appear in the high-frequency region, typically above 3000 cm⁻¹. The specific positions and intensities of these bands are sensitive to the molecular environment and intermolecular interactions, such as hydrogen bonding.

A representative table of expected Raman shifts for this compound is presented below, based on typical values for similar functional groups.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| > 3000 | N-H stretching (imidazole and amine) |

| ~1650 | C=O stretching (benzoyl) |

| 1400-1600 | Aromatic C-C stretching (phenyl and imidazole rings) |

| Various | C-H stretching, bending, and other fingerprint vibrations |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. For this compound, HRMS analysis would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

The exact mass of this compound (C₁₀H₉N₃O) is calculated to be 187.0746 g/mol . An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the molecular formula. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), could be employed depending on the compound's properties.

| Parameter | Value |

| Molecular Formula | C₁₀H₉N₃O |

| Theoretical Exact Mass | 187.0746 u |

| Expected [M+H]⁺ Ion | 188.0824 u |

| Expected [M+Na]⁺ Ion | 210.0643 u |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming its connectivity and conformation in the solid state.

A successful crystallographic analysis would reveal the planarity of the imidazole ring and the relative orientation of the benzoyl and amine substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding networks and potential π-π stacking interactions, which govern the crystal packing. These details are crucial for understanding the compound's physical properties and its potential interactions with other molecules.

A hypothetical table of crystallographic data for this compound is provided below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 978.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.27 |

| R-factor | < 0.05 |

Elemental Microanalysis for Purity and Compositional Verification

Elemental microanalysis provides a quantitative determination of the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a sample. This technique is a fundamental method for verifying the purity and empirical formula of a synthesized compound. For this compound (C₁₀H₉N₃O), the theoretical elemental composition can be calculated.

An experimental analysis of a pure sample of the compound should yield elemental percentages that are in close agreement (typically within ±0.4%) with the theoretical values. This concordance serves as strong evidence for the compound's identity and purity.

Computational and Theoretical Studies of 4 Benzoyl 1h Imidazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. These methods, varying in their level of theory and computational cost, provide a detailed picture of electron distribution, molecular orbital energies, and optimized geometries.

Density Functional Theory (DFT) Optimizations and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For imidazole (B134444) derivatives, DFT is widely used to determine their most stable three-dimensional structures (optimized geometries) and to calculate their electronic energies. The B3LYP functional, combined with basis sets like 6-311++G(d,p), is a popular choice for these calculations, providing reliable results for a wide range of organic molecules. nih.gov

DFT calculations allow researchers to predict various molecular properties, including bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for understanding how these molecules interact with their environment, for instance, in biological systems or on material surfaces. researchgate.net Furthermore, DFT can be employed to calculate the total electronic energy of a molecule, which is essential for determining its stability and for studying reaction mechanisms.

Table 1: Representative DFT-Calculated Properties for Imidazole Derivatives

| Property | Typical Value/Range | Significance |

| Total Electronic Energy | Varies significantly with molecular size and composition | Indicates the relative stability of different isomers or conformations. |

| Dipole Moment | 1 - 5 Debye | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Bond Lengths (e.g., C-N in imidazole ring) | ~1.3 - 1.4 Å | Provides insight into the bonding characteristics and potential for chemical reactions. |

| Bond Angles (e.g., N-C-N in imidazole ring) | ~105° - 115° | Defines the molecular shape and steric hindrance around reactive sites. |

Note: The values in this table are representative and can vary depending on the specific substituents on the imidazole ring.

Ab Initio and Semi-Empirical Computational Approaches

While DFT is widely used, other quantum chemical methods also play a role in the study of imidazole derivatives. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are based on first principles without the use of empirical parameters. These methods can provide very high accuracy but are computationally more demanding and are often used for smaller molecules or to benchmark DFT results.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be applied to very large molecular systems. These methods are particularly useful for initial screenings of large libraries of compounds or for studying dynamic processes.

Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow researchers to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings. scispace.comnih.gov

For imidazole derivatives, MD simulations are invaluable for exploring their conformational landscape—the full range of shapes a molecule can adopt. acs.org This is particularly important for flexible molecules with rotatable bonds, as their conformation can significantly impact their biological activity or material properties. By analyzing the MD trajectory, researchers can identify the most stable conformations and the energy barriers between them. MD simulations are also used to study the interactions of imidazole derivatives with other molecules, such as proteins or solvents, providing insights into binding mechanisms and solvation effects. pensoft.net

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Quantum chemical calculations provide a wealth of information about the electronic structure of imidazole derivatives.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov

A small HOMO-LUMO gap generally indicates a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This analysis is crucial for designing molecules with specific electronic properties, such as in the development of new electronic materials or pharmaceuticals. researchgate.netbohrium.com The spatial distribution of the HOMO and LUMO can also identify the regions of the molecule that are most likely to be involved in electron-donating and electron-accepting interactions, respectively.

Table 2: Representative Frontier Molecular Orbital Data for Imidazole Derivatives

| Parameter | Typical Value Range (eV) | Significance |

| HOMO Energy | -5.0 to -7.0 | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.0 to -3.0 | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 3.0 to 5.0 | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

Note: These values are illustrative and are highly dependent on the specific molecular structure and the level of theory used in the calculation.

Natural Bond Orbital (NBO) and Charge Distribution Studies

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the charge distribution within a molecule and for understanding the nature of chemical bonds. acadpubl.eu NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This allows for a detailed examination of charge transfer interactions between different parts of the molecule, which can be crucial for understanding its stability and reactivity. researchgate.netresearchgate.net

By calculating the natural atomic charges, NBO analysis provides a quantitative measure of the electron density on each atom. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which play a critical role in the behavior of imidazole derivatives in biological and chemical systems.

Prediction and Correlation of Spectroscopic Data with Experimental Results

To fulfill the user's request, published research focusing specifically on the computational and theoretical aspects of "4-Benzoyl-1H-imidazol-5-amine" would be necessary. Without such sources, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Synthetic Applications and Advanced Derivatization of 4 Benzoyl 1h Imidazol 5 Amine Scaffolds

Role as Synthetic Intermediates in Complex Heterocyclic Synthesis

The 4-Benzoyl-1H-imidazol-5-amine framework serves as a crucial building block for the construction of more elaborate heterocyclic structures. Its inherent reactivity allows for a variety of chemical transformations, leading to the formation of fused and substituted imidazole (B134444) derivatives with potential applications in medicinal chemistry and materials science.

The vicinal amino and benzoyl groups on the imidazole ring are key to its utility as a synthetic intermediate. This arrangement facilitates cyclization reactions to form fused heterocyclic systems. For instance, the amino group can react with suitable reagents to build an additional ring onto the imidazole core. One notable application is in the synthesis of imidazole-fused heterocycles, which are scaffolds of interest in drug discovery.

Furthermore, the benzoyl moiety provides a handle for various chemical modifications. The ketone can undergo reactions typical of carbonyl compounds, while the phenyl ring can be subjected to electrophilic and nucleophilic aromatic substitution reactions, further expanding the diversity of accessible derivatives. The imidazole ring itself can participate in reactions such as N-alkylation and N-arylation, adding another layer of complexity to the synthesized molecules. researchgate.net

Research has demonstrated the use of similar imidazole-based intermediates in the synthesis of potent biologically active compounds. For example, derivatives of 1-(4-benzoylphenyl)imidazole have been synthesized and shown to be potent inhibitors of 20-HETE synthase. nih.gov This highlights the potential of the 4-benzoyl-imidazole scaffold in generating compounds with specific biological targets. The ability to readily modify both the imidazole and benzoyl portions of the molecule allows for the fine-tuning of structure-activity relationships.

The synthetic utility is further exemplified by the preparation of complex structures like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride, which is employed as a fluorescent labeling reagent for amines. medchemexpress.comchemimpex.com This demonstrates that the core scaffold can be transformed into reactive intermediates for various chemical applications.

Strategies for Further Functionalization of the Imidazole Core

The imidazole core of this compound offers multiple sites for further functionalization, enabling the creation of a diverse library of derivatives. Key strategies involve reactions at the nitrogen atoms of the imidazole ring and substitution at the available carbon position.

N-Functionalization: The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated, acylated, or arylated. The choice of the N1 or N3 nitrogen for substitution can often be controlled by the reaction conditions and the nature of the substituents already present on the ring. For instance, N-alkylation can be achieved using various alkyl halides in the presence of a base. This modification is significant as it can influence the steric and electronic properties of the molecule, which in turn can affect its biological activity.

C-Functionalization: The C2 position of the imidazole ring, if unsubstituted, is susceptible to electrophilic attack. This allows for the introduction of various functional groups, such as halogens, nitro groups, and acyl groups. These groups can then serve as handles for further transformations, such as cross-coupling reactions, to build more complex molecular architectures.

A plausible mechanism for the functionalization of the imidazole core involves an initial reaction at one of the nitrogen atoms, which can then direct subsequent reactions to other positions on the ring. The benzoyl and amino substituents play a crucial role in modulating the reactivity of the imidazole ring towards these transformations.

Recent studies on related imidazole compounds have highlighted various functionalization strategies. For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved through the treatment of purified imidazole compounds with reagents like benzyl (B1604629) chloride in the presence of sodium hydride. researchgate.net Additionally, the functionalization of a 1H-pyrazole-3-carboxylic acid, a related heterocyclic system, has been explored through conversion to the acid chloride followed by reaction with nucleophiles. nih.gov These examples provide insights into the potential functionalization pathways for the this compound scaffold.

Preparation of Imidazole-Containing Amino Acids and Peptides

The incorporation of the this compound scaffold into amino acids and peptides is a promising strategy for developing novel bioactive molecules. The presence of the amino group allows for its direct integration into a peptide chain through standard peptide coupling techniques.

The general approach involves coupling the amino group of this compound with the carboxylic acid of an amino acid or a peptide. This reaction is typically mediated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIPC), in the presence of a base. researchgate.net The resulting imidazole-containing amino acid or peptide will have the benzoyl-imidazole moiety attached to the N-terminus.

Alternatively, the benzoyl group can be modified to introduce a carboxylic acid functionality, which can then be coupled to the amino group of an amino acid or peptide. This would result in the imidazole moiety being attached through a different linkage.

Research has shown the successful synthesis of peptides containing imidazole derivatives. For instance, a series of 4-[(4)5-imidazolyl] benzoyl derivatives of amino acids and peptides have been synthesized and evaluated for their biological activities. jpsionline.com In these studies, 4-[(4)5-imidazoyl]benzoic acid was reacted with amino acids and dipeptides to form the desired products. jpsionline.com Similarly, the synthesis of 4-(2-methyl-1H-5-imidazolyl)benzoyl amino acids and peptides has also been reported. researchgate.net These studies underscore the feasibility of incorporating imidazole-based structures into peptide backbones.

The table below summarizes representative examples of imidazole-containing peptides and the coupling agents used in their synthesis.

| Imidazole Derivative | Amino Acid/Peptide | Coupling Agent | Reference |

| 4-[(4)5-imidazoyl]benzoic acid | Various amino acids and dipeptides | Not specified | jpsionline.com |

| 2-(2,6-dibromo-4-formylphenoxy)acetic acid | Amino acid methyl ester hydrochlorides/peptide methyl esters | DIPC | researchgate.net |

| 4-[2-(5-nitro)imidazoly]benzoic acids | Boc(N-methyl)dipeptides | Diisopropylcarbodiimide | researchgate.net |

These synthetic efforts demonstrate the versatility of the imidazole scaffold in peptide chemistry, opening avenues for the development of peptidomimetics with unique structural and functional properties.

Design and Synthesis of Hybrid Molecular Architectures

The this compound scaffold is an excellent platform for the design and synthesis of hybrid molecular architectures. These are molecules that combine two or more distinct pharmacophores or functional units to create a single entity with potentially enhanced or novel properties. The functional groups on the this compound allow for its covalent linkage to other molecular scaffolds.

One strategy for creating hybrid molecules involves utilizing the amino group for amide bond formation with a carboxylic acid-containing molecule. This is a common and reliable method for linking different molecular fragments. For example, coupling this compound with a biologically active carboxylic acid could lead to a hybrid molecule with dual activity.

Another approach is to modify the benzoyl group. The ketone can be a site for derivatization, or the phenyl ring can be functionalized to introduce a linking point. For instance, a Suzuki or Sonogashira cross-coupling reaction on a halogenated derivative of the benzoyl ring could be used to attach another aromatic or heterocyclic system.

The design of such hybrid molecules is often guided by the desire to combine the properties of the individual components. For example, linking the this compound scaffold to a known drug molecule could improve its pharmacokinetic properties, enhance its target affinity, or introduce a secondary mode of action.

The table below provides examples of different types of hybrid molecular architectures that could be envisioned starting from the this compound scaffold.

| Scaffold 1 | Scaffold 2 | Linkage Type | Potential Application |

| This compound | Biologically Active Carboxylic Acid | Amide Bond | Dual-action therapeutic |

| This compound | Heterocyclic Moiety | Carbon-Carbon Bond (e.g., via cross-coupling) | Enhanced target binding |

| This compound | Fluorescent Dye | Covalent Bond | Bioimaging probe |

The ability to create these diverse hybrid architectures underscores the synthetic versatility of the this compound scaffold and its potential for generating novel functional molecules.

Conclusion and Future Research Directions

Current State of Knowledge on 4-Benzoyl-1H-imidazol-5-amine Chemistry

Direct and extensive research on the specific molecule this compound is limited in publicly available literature. However, a significant body of knowledge on related 4-acyl-5-aminoimidazole and benzoyl-imidazole derivatives allows for a scientifically grounded extrapolation of its expected chemical nature.

The imidazole (B134444) ring is an electron-rich aromatic heterocycle, and its reactivity is significantly influenced by the nature and position of its substituents. nih.govnih.gov The presence of an amino group (-NH2) at the C5 position and a benzoyl group (-C(O)Ph) at the C4 position creates a "push-pull" electronic effect. The amino group is a strong electron-donating group, which increases the electron density of the imidazole ring, making it more susceptible to electrophilic attack. Conversely, the benzoyl group is an electron-withdrawing group, which deactivates the ring towards electrophiles but can facilitate nucleophilic substitution reactions.

The chemistry of 4-acyl-5-aminoimidazole alkaloids (AAIAs) provides valuable insights. nih.govacs.orgsdu.edu.cn Research into the biosynthesis of these natural products has identified novel enzymes, such as Friedel-Crafts acyltransferases, that catalyze the C-acylation of 5-aminoimidazole ribonucleotide (AIR), a key intermediate. nih.govacs.org This enzymatic process highlights a biological pathway for the formation of the 4-acyl-5-aminoimidazole core structure. nih.govsdu.edu.cn The chemical synthesis of related 5-aminoimidazole-4-carboxylic acid derivatives has also been explored, demonstrating the versatility of this scaffold in generating diverse molecular architectures. researchgate.net

Challenges and Opportunities in Synthetic Methodology Development

The synthesis of polysubstituted imidazoles, such as this compound, presents notable challenges, primarily concerning regioselectivity. rsc.org Traditional methods like the Debus and Radiszewski syntheses often yield mixtures of products when used for creating highly substituted imidazoles. wisdomlib.org

Challenges:

Regiocontrol: Achieving the desired 4,5-disubstitution pattern without the formation of other isomers is a primary hurdle.

Starting Material Availability: The synthesis would likely require specialized and potentially expensive starting materials.

Opportunities:

Modern Synthetic Methods: Recent advances in synthetic organic chemistry offer promising solutions. Metal-catalyzed cross-coupling reactions and multicomponent reactions (MCRs) are powerful tools for the regiocontrolled synthesis of substituted imidazoles. numberanalytics.comrsc.org

Organocatalysis: The use of organocatalysts for the synthesis of tetrasubstituted imidazoles has emerged as a powerful and environmentally friendly approach. tandfonline.com

Green Chemistry: The development of more sustainable synthetic methods, including microwave-assisted synthesis and the use of green solvents, presents an opportunity to create these molecules more efficiently and with less environmental impact. numberanalytics.comresearchgate.net

A plausible synthetic route could involve the construction of the imidazole core from appropriately functionalized precursors or the functionalization of a pre-existing imidazole ring. For instance, the acylation of a 5-aminoimidazole derivative at the C4 position would be a key step, potentially achievable through a Friedel-Crafts-type reaction.

Emerging Trends in Imidazole Chemistry Research

The field of imidazole chemistry is driven by the quest for novel compounds with enhanced biological activities and material properties. numberanalytics.comirjmets.com Several key trends are shaping the future of this area:

Development of Novel Synthetic Methods: There is a continuous effort to develop more efficient, sustainable, and regioselective methods for synthesizing substituted imidazoles. numberanalytics.comnumberanalytics.com This includes the exploration of new catalytic systems and green chemistry approaches. numberanalytics.comresearchgate.net

Imidazole-Based Materials: Researchers are investigating the use of imidazoles in the creation of functional materials such as ionic liquids, polymers with high thermal stability, and ligands for catalysis. numberanalytics.com

Biological Exploration: The role of the imidazole moiety in biological systems continues to be a major focus. nih.govnumberanalytics.com This includes its presence in enzymes and its ability to interact with a wide range of biological targets. nih.govnih.gov The development of imidazole-based compounds as anticancer, antimicrobial, and anti-inflammatory agents is a particularly active area of research. nih.govnih.govresearchgate.net

Prospects for the Rational Design of Novel Chemical Entities Based on the Imidazole Scaffold

The imidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. nih.gov The specific substitution pattern of this compound offers several features that can be exploited in the rational design of new drugs:

Hydrogen Bonding: The amino group and the N-H of the imidazole ring can act as hydrogen bond donors, while the nitrogen atoms of the ring and the carbonyl oxygen of the benzoyl group can act as hydrogen bond acceptors. This allows for multiple points of interaction with biological macromolecules. nih.gov

Aromatic Interactions: The benzoyl group and the imidazole ring can participate in π-π stacking and other hydrophobic interactions.

Structural Versatility: The amino and benzoyl groups provide reactive handles for further chemical modification, allowing for the creation of a library of derivatives with diverse properties.

The design of novel chemical entities based on this scaffold could target a range of diseases. For example, imidazole derivatives have shown promise as kinase inhibitors, which are important targets in cancer therapy. nih.govijsrtjournal.com The ability of the imidazole ring to mimic the peptide bond also makes it an attractive scaffold for the design of protease inhibitors. By systematically modifying the substituents on the imidazole core, it is possible to fine-tune the pharmacological properties of the resulting molecules to achieve desired levels of potency, selectivity, and bioavailability. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 4-Benzoyl-1H-imidazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation reactions between benzoyl derivatives and imidazole precursors. Key steps include:

- Benzoylation : Introducing the benzoyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., using benzoyl chloride in DMF).

- Amine Functionalization : Protecting/deprotecting the amine group to avoid side reactions (e.g., using Boc anhydride).

- Optimization : Yield depends on temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for benzoylating agents). Side products like N-benzoyl regioisomers can form if pH is not tightly controlled .

Critical Parameters : - Catalyst Choice : Lewis acids (e.g., ZnCl₂) improve regioselectivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating the target compound.

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.5–8.2 ppm) and imidazole NH (δ 10.2 ppm). ¹³C NMR confirms the benzoyl carbonyl (δ ~168 ppm) . - X-ray Crystallography :

Single-crystal diffraction (using SHELXL ) resolves bond angles and packing. For example, the imidazole ring exhibits a planar geometry with a dihedral angle of ~5° relative to the benzoyl group. Mercury CSD visualizes hydrogen bonds (e.g., N–H⋯O interactions at 2.8–3.0 Å) . - IR Spectroscopy :

Stretching frequencies for C=O (~1660 cm⁻¹) and NH₂ (~3400 cm⁻¹) confirm functional groups.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) model:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate charge transfer capabilities.

- Electrostatic Potential (ESP) : Reveals nucleophilic sites (amine groups) and electrophilic regions (benzoyl carbonyl) .

- Thermochemistry : Atomization energies and ionization potentials are validated against experimental data (average deviation <3 kcal/mol) .

Software Tools : Gaussian 16 or ORCA for simulations; visualization via GaussView.

Q. How do hydrogen-bonding networks affect the crystal packing of this compound, and how are these patterns analyzed?

- Methodological Answer :

- Graph Set Analysis : Etter’s rules classify hydrogen bonds (e.g., R₂²(8) motifs) using Mercury CSD .

- Intermolecular Interactions :

- N–H⋯O bonds between amine and carbonyl groups stabilize layers.

- π-π stacking (3.5–4.0 Å) between benzoyl rings enhances thermal stability .

Experimental Validation : Temperature-dependent XRD identifies phase transitions linked to H-bond breaking.

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Statistical Analysis : Multivariate regression identifies outliers (e.g., inconsistent IC₅₀ values due to assay variability).

- Control Experiments :

- Solvent Effects : Compare DMSO vs. aqueous solubility.

- Structural Confirmation : Re-characterize batches with conflicting results via LC-MS .

- Case Study : A 2023 study found that impurities (>2% by HPLC) in derivatives falsely elevated antimicrobial activity. Repurification restored correlation between structure and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.